molecular formula C10H9N3O2 B12825231 4-methyl-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid

4-methyl-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B12825231
M. Wt: 203.20 g/mol
InChI Key: GMQGQLWHPYMVJK-UHFFFAOYSA-N
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Description

4-Methyl-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid typically involves the cycloaddition reaction between phenyl azide and methyl propiolate. This reaction is catalyzed by copper(I) iodide, which facilitates the formation of the triazole ring. The reaction conditions generally include:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to 60°C

    Catalyst: Copper(I) iodide

    Reaction Time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products

    Oxidation: Formation of this compound derivatives.

    Reduction: Formation of 4-methyl-1-phenyl-1H-1,2,3-triazole-5-methanol.

    Substitution: Formation of halogenated triazole derivatives.

Scientific Research Applications

4-Methyl-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer research.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
  • 4-Methyl-1H-1,2,3-triazole-5-carboxylic acid
  • 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid

Uniqueness

4-Methyl-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid is unique due to the presence of both a methyl group and a phenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its ability to interact with biological targets and improve its solubility and stability compared to other triazole derivatives.

This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

5-methyl-3-phenyltriazole-4-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c1-7-9(10(14)15)13(12-11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15)

InChI Key

GMQGQLWHPYMVJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=N1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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